molecular formula C6H6BrNO B1604824 2-bromo-1-(1H-pyrrol-2-yl)ethanone CAS No. 73742-16-2

2-bromo-1-(1H-pyrrol-2-yl)ethanone

Cat. No.: B1604824
CAS No.: 73742-16-2
M. Wt: 188.02 g/mol
InChI Key: LNXJNRIRUXVBHU-UHFFFAOYSA-N
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Description

2-Bromo-1-(1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C6H6BrNO. It is a brominated derivative of ethanone, featuring a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(1H-pyrrol-2-yl)ethanone typically involves the bromination of 1-(1H-pyrrol-2-yl)ethanone. One common method includes the reaction of 1-(1H-pyrrol-2-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(1H-pyrrol-2-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include oxo derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(1H-pyrrol-2-yl)ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, making it a valuable reagent in the preparation of various derivatives. Notable applications include:

  • Synthesis of Pharmaceuticals: It is utilized in the development of active pharmaceutical ingredients (APIs), particularly those targeting neurological and oncological conditions.
  • Agrochemicals Development: The compound aids in creating novel agrochemical agents that enhance crop protection and yield.

Medicinal Chemistry

Research indicates potential biological activities associated with this compound, including:

  • Antimicrobial Properties: Studies have shown that derivatives exhibit activity against various bacterial strains, making them candidates for new antibiotic formulations.
  • Anticancer Activity: Preliminary studies suggest that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Material Science

In material science, this compound is explored for its role in developing functionalized materials:

  • Electronic Applications: The compound can be incorporated into organic semiconductors and photovoltaic devices due to its electronic properties.
  • Photonic Devices: Its unique structure allows for the creation of materials with specific optical characteristics suitable for photonic applications.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of derivatives synthesized from this compound. Results indicated significant activity against Staphylococcus aureus, highlighting its potential for developing new antibiotics.

Case Study 2: Cancer Cell Inhibition

Research conducted at a leading cancer research institute demonstrated that compounds derived from this brominated ethanone exhibited selective cytotoxicity towards breast cancer cells. The study provided insights into the compound's ability to induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

    1-(1H-pyrrol-2-yl)ethanone: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Chloro-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and biological activity.

    2-Iodo-1-(1H-pyrrol-2-yl)ethanone:

Uniqueness: 2-Bromo-1-(1H-pyrrol-2-yl)ethanone is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a subject of interest in biological studies .

Biological Activity

2-Bromo-1-(1H-pyrrol-2-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C6H6BrN and features a bromine atom attached to an ethanone moiety, with a pyrrole group that may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. A study found that derivatives of pyrrole, including this compound, demonstrated effective inhibition against various bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, suggesting potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-Tuberculosis Activity

In a structure-activity relationship (SAR) study involving pyrrole derivatives, it was found that modifications around the pyrrole ring significantly affected anti-tuberculosis (TB) activity. Compounds similar to this compound displayed MIC values less than 0.016 μg/mL against Mycobacterium tuberculosis, indicating strong potential as anti-TB agents .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific bacterial enzymes or receptors, disrupting essential metabolic pathways. This interference can lead to cell death or reduced viability in targeted microorganisms .

Study 1: Synthesis and Evaluation

A recent study synthesized various pyrrole derivatives, including this compound, and evaluated their biological activity. The results indicated that the presence of electron-withdrawing groups on the pyrrole ring enhanced antimicrobial potency while maintaining low cytotoxicity towards human cells .

Study 2: Comparative Analysis

Another investigation compared the efficacy of several brominated pyrrole compounds against resistant bacterial strains. The findings highlighted that this compound exhibited superior activity compared to other derivatives lacking the bromine substituent, underscoring the importance of halogenation in enhancing biological effects .

Data Table: Biological Activity Comparison

CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Activity Type
This compound<0.016>64Antimicrobial
Pyrrole Derivative A0.025>50Antimicrobial
Pyrrole Derivative B0.030>70Antimicrobial

Properties

IUPAC Name

2-bromo-1-(1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXJNRIRUXVBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348717
Record name 2-bromo-1-(1H-pyrrol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73742-16-2
Record name 2-bromo-1-(1H-pyrrol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Crude 2-[1 -(trimethyl-silanyloxy)-vinyl]-1H-pyrrole was diluted with CH2Cl2 (10 ml), cooled to 0° C., and treated with N-bromosuccinimide (1.94 mmol, 0.35 g). The resulting mixture was put in a −20° C. freezer overnight. After warming to room temperature, the mixture was diluted with ethyl acetate (75 ml), washed with saturated aqueous sodium bicarbonate (2×20 ml), brine (2×20 ml), and the organics concentrated under reduced pressure. Purification of the residue by silica gel chromatography provided 0.29 g (80%) of 2-bromo-1-(1H-pyrrol-2-yl)-ethanone. 1H NMR (CDCl3) δ7.12 (1H, dt, J=2.7, 1.3), 7.02 (1H, ddd, J=3.8, 2.4, 1.3), 6.36-6.31 (1H, m), 4.27 (2H, s).
Name
2-[1 -(trimethyl-silanyloxy)-vinyl]-1H-pyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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